N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-16-6-5-7-17(2)22(16)27-15-21(26)25(20-8-3-4-13-24-20)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
GMQLMGVDBYKCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Introduction of the Dimethylphenoxy Group: The chlorophenyl intermediate is then reacted with 2,6-dimethylphenol under basic conditions to introduce the dimethylphenoxy group.
Formation of the Pyridinyl Acetamide: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid and an appropriate coupling reagent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE
- N-(4-CHLOROPHENYL)-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
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